Solubility profile of Amino-PEG6-amido-C16-COOH in different solvents
Solubility profile of Amino-PEG6-amido-C16-COOH in different solvents
Solubility Profile of Amino-PEG6-amido-C16-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Physicochemical Properties
Amino-PEG6-amido-C16-COOH is characterized by three key structural components: a terminal primary amine, a hexaethylene glycol (PEG6) spacer, and a 16-carbon carboxylic acid.
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Hydrophilic Domain: The PEG6 chain and the terminal carboxylic acid and amine groups are polar and capable of hydrogen bonding, contributing to solubility in aqueous and polar solvents.[5][6] The ionization state of the terminal amine and carboxylic acid groups is pH-dependent, which will significantly influence aqueous solubility.
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Hydrophobic Domain: The C16 alkyl chain is a long, nonpolar hydrocarbon tail that imparts significant hydrophobicity, driving solubility in nonpolar organic solvents.
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Amphiphilic Nature: The presence of both distinct hydrophilic and hydrophobic domains makes Amino-PEG6-amido-C16-COOH an amphiphilic molecule. This duality suggests it may exhibit surfactant-like properties, forming micelles in aqueous solutions above a certain concentration.[7][8]
Predicted Solubility Profile
The following table summarizes the predicted solubility of Amino-PEG6-amido-C16-COOH in a range of common laboratory solvents. This data is illustrative and based on the solubility of similar PEGylated lipids and amphiphilic molecules.[4][6][9] Actual experimental values may vary.
| Solvent System | Predicted Solubility | Rationale and Remarks |
| Aqueous Solvents | ||
| Deionized Water | Low to Moderate | Solubility is expected to be pH-dependent. At neutral pH, the zwitterionic form may have limited solubility. Formation of micelles is possible at higher concentrations.[8] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate | The ionic strength and buffering capacity of PBS can enhance the solubility of the charged species compared to deionized water. |
| Acidic Buffer (e.g., pH 2-4) | Higher | Protonation of the carboxylic acid to a neutral state and the amine to a cationic state may alter solubility. The overall charge will influence interaction with the solvent. |
| Basic Buffer (e.g., pH 8-10) | Higher | Deprotonation of the carboxylic acid to its carboxylate form (anionic) is expected to increase solubility in aqueous media. |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of solvating both the polar and nonpolar portions of the molecule. Often a good solvent for similar PEGylated linkers.[4][9][10] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize this compound.[6][9] |
| Methanol (MeOH) | Moderate to High | A polar protic solvent that can interact with the PEG chain and terminal polar groups. Solubility may be slightly lower than in DMSO or DMF due to the influence of the long alkyl chain.[9] |
| Ethanol (B145695) (EtOH) | Moderate | Less polar than methanol, ethanol is a good solvent for many amphiphilic molecules.[7] |
| Dichloromethane (DCM) | Moderate to Low | A nonpolar solvent that will primarily solvate the C16 alkyl chain. The polar PEG chain will limit solubility. |
| Solvent Mixtures | ||
| DMSO/Water Mixtures | Variable | Solubility will depend on the ratio. A higher percentage of DMSO will likely be required to achieve high concentrations. |
| Ethanol/Water Mixtures | Variable | The amphiphilic nature of ethanol makes it a good co-solvent to bridge the polarity gap between water and the hydrophobic tail of the molecule.[7] |
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[11]
Objective: To determine the equilibrium solubility of Amino-PEG6-amido-C16-COOH in various solvents at a specified temperature (e.g., 25 °C).
Materials:
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Amino-PEG6-amido-C16-COOH
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Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)
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Vials with screw caps
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Orbital shaker or rotator in a temperature-controlled environment
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Analytical balance
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE or PVDF)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or a UV-Vis spectrophotometer
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Volumetric flasks and pipettes
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of Amino-PEG6-amido-C16-COOH to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
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Seal the vials tightly to prevent solvent evaporation.
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Equilibration:
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Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25 °C).
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Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Kinetic solubility can be assessed by taking samples at various time points.[11]
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Sample Processing:
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After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
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Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
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Sample Analysis:
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Carefully withdraw an aliquot of the clear supernatant.
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Filter the supernatant through a syringe filter to remove any remaining particulate matter.
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Quantify the concentration of the dissolved Amino-PEG6-amido-C16-COOH using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy against a standard curve).
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Data Reporting:
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Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).
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Perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.
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Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Hypothetical Signaling Pathway in PROTAC-Mediated Degradation
Amino-PEG6-amido-C16-COOH can be used as a linker to synthesize a PROTAC. The PROTAC would then recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The amphiphilic nature of the linker could influence the PROTAC's cell permeability and engagement with its intracellular targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amino-PEG6-amido-C16-COOH - Immunomart [immunomart.com]
- 4. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 5. Amino-PEG6-acid, 905954-28-1 | BroadPharm [broadpharm.com]
- 6. Amino-PEG6-alcohol, 39160-70-8 | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Amino-PEG6-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
